molecular formula C14H21BO4S B12089414 2-(4-Methyl-3-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(4-Methyl-3-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B12089414
M. Wt: 296.2 g/mol
InChI Key: WMFPDWIISIZWCA-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(4-methyl-3-(methylsulfonyl)phenyl)-1,3,2-dioxaborolane is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by its unique structure, which includes a boron atom bonded to a dioxaborolane ring and a phenyl group substituted with a methylsulfonyl group. The presence of the boron atom imparts unique reactivity to the compound, making it valuable in various chemical transformations and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(4-methyl-3-(methylsulfonyl)phenyl)-1,3,2-dioxaborolane typically involves the reaction of a boronic acid or boronate ester with a suitable aryl halide under palladium-catalyzed conditions. One common method involves the Suzuki-Miyaura coupling reaction, where the boronic acid derivative reacts with an aryl halide in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as toluene or ethanol at elevated temperatures .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(4-methyl-3-(methylsulfonyl)phenyl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,4,5,5-Tetramethyl-2-(4-methyl-3-(methylsulfonyl)phenyl)-1,3,2-dioxaborolane has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions for the synthesis of biaryl compounds.

    Biology: Employed in the development of boron-containing drugs and enzyme inhibitors.

    Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-(4-methyl-3-(methylsulfonyl)phenyl)-1,3,2-dioxaborolane involves the interaction of the boron atom with various molecular targets. The boron atom can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and drug delivery systems. The compound’s ability to undergo oxidative and reductive transformations also plays a crucial role in its reactivity and applications.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate
  • Tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate

Uniqueness

Compared to similar compounds, 4,4,5,5-Tetramethyl-2-(4-methyl-3-(methylsulfonyl)phenyl)-1,3,2-dioxaborolane is unique due to the presence of the methylsulfonyl group on the phenyl ring. This functional group enhances the compound’s reactivity and provides additional sites for chemical modification, making it more versatile in various applications.

Properties

Molecular Formula

C14H21BO4S

Molecular Weight

296.2 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-(4-methyl-3-methylsulfonylphenyl)-1,3,2-dioxaborolane

InChI

InChI=1S/C14H21BO4S/c1-10-7-8-11(9-12(10)20(6,16)17)15-18-13(2,3)14(4,5)19-15/h7-9H,1-6H3

InChI Key

WMFPDWIISIZWCA-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C)S(=O)(=O)C

Origin of Product

United States

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